Diamminebis(cyano-C)palladium
Description
Diamminebis(cyano-C)palladium is a palladium(II) coordination compound with the formula [Pd(NH₃)₂(CN)₂]. It features two ammonia ligands and two cyanide ligands bound to a central palladium atom. The compound is notable for its square planar geometry, typical of Pd(II) complexes, and its applications in catalysis and materials science. Its CAS registry number is 14852-83-6, and its EINECS number is 238-918-0 . The cyanide ligands contribute to its stability and reactivity, enabling its use in cross-coupling reactions and electrochemical processes.
Properties
CAS No. |
15020-94-7 |
|---|---|
Molecular Formula |
C2H6N4Pd |
Molecular Weight |
192.52 g/mol |
IUPAC Name |
azane;palladium(2+);dicyanide |
InChI |
InChI=1S/2CN.2H3N.Pd/c2*1-2;;;/h;;2*1H3;/q2*-1;;;+2 |
InChI Key |
MDLIYGULJJWUGI-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.N.N.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Diamminebis(cyano-C)palladium typically involves the reaction of palladium salts with cyanide ions in the presence of ammonia or ammine ligands. The key steps include:
- Palladium Source : Commonly palladium(II) chloride (PdCl2) or palladium nitrate (Pd(NO3)2) is used as the palladium precursor.
- Cyanide Source : Cyanide ions are introduced typically via potassium cyanide (KCN) or other cyanide salts.
- Ammine Ligands : Ammonia gas or aqueous ammonia solutions provide the ammine ligands.
- Reaction Medium : Aqueous or mixed aqueous-organic solvents are used.
- Control of Stoichiometry and Conditions : Precise molar ratios and reaction conditions such as temperature and pH are critical.
Catalytic Hydrogenation Route (Indirect Preparation of Diamines and Palladium Complexes)
A relevant industrial method described in patent literature involves the use of palladium catalysts supported on oxides (e.g., γ-Al2O3, SiO2, TiO2, ZrO2) for hydrogenation reactions that can yield diamine ligands or palladium complexes indirectly related to this compound. Key parameters include:
| Parameter | Range | Preferred Range |
|---|---|---|
| Temperature | 50–200 °C | 90–170 °C |
| Pressure (Hydrogen) | 5–300 bar | 50–200 bar |
| Pd Loading on Support | 0.1–10 wt.% | 0.3–5 wt.% |
| Molar Ratio (Amine:Nitrile) | 2:1 to 30:1 | 3:1 to 10:1 |
This method uses palladium catalysts prepared by impregnating supports with PdCl2 or Pd(NO3)2 and is carried out in autoclaves or tubular reactors under hydrogen atmosphere to reduce nitriles to diamines, which can then coordinate palladium to form complexes like this compound.
Direct Coordination Method
The direct synthesis of this compound involves mixing palladium(II) salts with cyanide ions and ammonia under controlled conditions:
- Step 1 : Dissolution of palladium salt (e.g., PdCl2) in aqueous medium.
- Step 2 : Addition of ammonia to form palladium ammine complexes.
- Step 3 : Slow addition of cyanide source to form the bis(cyano-C) coordination.
- Step 4 : Control of pH to prevent palladium precipitation.
- Step 5 : Isolation of the complex by filtration or crystallization.
This method requires careful stoichiometric control to ensure the formation of the this compound complex rather than other palladium cyanide species.
Data Table: Summary of Preparation Parameters
| Preparation Method | Palladium Source | Cyanide Source | Ammine Source | Temperature (°C) | Pressure (bar) | Molar Ratios (Amine:Cyanide:Pd) | Notes |
|---|---|---|---|---|---|---|---|
| Catalytic Hydrogenation Route | PdCl2 or Pd(NO3)2 on oxide support | Not direct cyanide, nitriles hydrogenated | Secondary amines | 90–170 | 50–200 | 3:1 to 10:1 (amine:nitrile) | Used for diamine production, indirect |
| Direct Coordination | PdCl2 | KCN or other cyanides | NH3 (aqueous) | Ambient to 50 | Atmospheric | Stoichiometric control | Classic coordination synthesis |
| Pd-Catalyzed Cyanation (Research) | Pd nanoparticles or Pd acetate | K4[Fe(CN)6] | Not applicable | ~130 | Atmospheric | Catalyst loading low | Cyanation of aryl halides, catalytic |
Chemical Reactions Analysis
Diamminebis(cyano-C)palladium undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and ammine ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction Reactions: This compound can participate in redox reactions, where palladium can change its oxidation state.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in reactions involving alkynes and aromatic compounds.
Scientific Research Applications
Catalytic Applications
Catalysis in Organic Reactions
Diamminebis(cyano-C)palladium serves as an effective catalyst in several organic reactions. Its ability to facilitate cross-coupling reactions, such as Suzuki and Heck reactions, is particularly notable. The presence of the cyano group enhances the electronic properties of the palladium center, making it more reactive.
Table 1: Catalytic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Coupling of aryl halides with boronic acids | |
| Heck Reaction | Vinylation of aryl halides | |
| Sonogashira Coupling | Coupling of terminal alkynes with aryl halides |
Medicinal Chemistry
Targeted Drug Delivery
This compound has been explored for its potential in targeted drug delivery systems. By conjugating this compound with biologically active molecules, it can enhance the selectivity and efficacy of chemotherapeutic agents. The ability to selectively accumulate in cancer cells minimizes side effects associated with traditional chemotherapy.
Case Study: CblCN-Pd Complexes
A study demonstrated that conjugates formed between this compound and cobalamin (vitamin B12) derivatives could effectively target cancer cells. The stability and release mechanisms were investigated using spectroscopic methods and DFT modeling, showing promising results for reducing toxicity while maintaining therapeutic efficacy .
Environmental Applications
Pollutant Reduction
The compound has shown potential in environmental remediation, particularly in the reduction of heavy metals from wastewater. Palladium complexes can catalyze the conversion of toxic chromium species (Cr(VI)) into less harmful forms (Cr(III)), thereby aiding in pollution control efforts.
Table 2: Environmental Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Heavy Metal Reduction | Catalytic conversion of Cr(VI) to Cr(III) | |
| Organic Pollutant Degradation | Breakdown of organic pollutants in water |
Sensor Development
Chemosensing Applications
Recent advancements have highlighted the use of this compound in developing chemosensors for detecting various analytes. Its unique electronic properties allow for sensitive detection methods applicable in environmental monitoring and biomedical diagnostics.
Mechanism of Action
The mechanism by which diamminebis(cyano-C)palladium exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, often through oxidative addition and reductive elimination steps . The cyano and ammine ligands can stabilize the palladium center, allowing it to participate in various catalytic cycles .
Comparison with Similar Compounds
Key Observations :
- Ligand Effects: The cyanide ligand in this compound provides stronger field stabilization compared to nitrito (NO₂⁻) ligands, leading to distinct redox and catalytic behaviors .
- Coordination Mode : Nitrito ligands can bind via nitrogen (nitrito-N) or oxygen (nitrito-O), altering solubility and reactivity. For example, nitrito-O coordination in Diamminebis(nitrito-O)palladium enhances solubility in aqueous ammonia .
- Metal Center : Platinum analogs (e.g., Diamminebis(nitrito-N)platinum) exhibit slower reaction kinetics due to the inertness of Pt²⁺ compared to Pd²⁺ .
Biological Activity
Diamminebis(cyano-C)palladium, a palladium(II) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and antimicrobial properties.
Chemical Structure and Properties
This compound can be represented by the formula . The palladium center is coordinated by two ammine ligands and two cyano ligands. This unique arrangement contributes to its reactivity and interaction with biological macromolecules, such as DNA.
The biological activity of palladium complexes is often attributed to their ability to interact with cellular components, particularly DNA. Research indicates that these complexes can bind to DNA, leading to structural alterations that inhibit replication and transcription processes. The binding affinity of this compound to DNA has been investigated through various assays, demonstrating significant intercalation and disruption of base pairs.
Table 1: Summary of Biological Activities
Anticancer Activity
Recent studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been tested against ovarian cancer cells (A2780 and A2780cis) and breast cancer cells (MDA-MB-231), showing comparable efficacy to cisplatin, a well-known chemotherapeutic agent. The mechanism appears distinct from that of platinum-based drugs, suggesting alternative pathways for inducing apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated a dose-dependent response where higher concentrations of this compound resulted in increased cell death among MDA-MB-231 cells. The compound's ability to disrupt DNA integrity was confirmed through assays measuring DNA fragmentation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. While overall antibacterial activity was found to be moderate, it displayed promising results against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 7.81 μg/mL against E. coli, indicating its potential as an antimicrobial agent. The complex's mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
